N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
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Description
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a useful research compound. Its molecular formula is C17H16N8O3 and its molecular weight is 380.368. The purity is usually 95%.
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Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They have been found to have a broad spectrum of agricultural biological activities .
Mode of Action
They are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen .
Biochemical Pathways
They have been found to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .
Pharmacokinetics
The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability .
Result of Action
The result of the action of 1,2,4-oxadiazole derivatives is dependent on the specific derivative and its target. For example, some derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .
Action Environment
The need for new chemical entities to act against resistant microorganisms has been emphasized .
Biological Activity
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure
The compound features a unique arrangement of functional groups that contribute to its biological activity. The core structure includes:
- A triazolo moiety
- An oxadiazol ring
- A pyrazolo framework
This combination of heterocycles is known for imparting diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the oxadiazole ring through cyclization reactions.
- Attachment of the triazole and pyrazole units , often utilizing coupling reactions with appropriate precursors.
- Final modifications to introduce the carboxamide functional group.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this structure. For instance, derivatives of triazolo[4,3-a]pyrazine have shown significant cytotoxic effects against various cancer cell lines:
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
In particular, one derivative exhibited IC50 values of 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells, indicating potent activity against these cancer types .
The proposed mechanism of action for these compounds includes:
- Inhibition of c-Met kinase , a receptor tyrosine kinase involved in tumor growth and metastasis.
- Induction of apoptosis in cancer cells as evidenced by Annexin V-FITC staining assays .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various derivatives on MCF-7 and Bel-7402 cell lines. The most active compounds demonstrated enhanced cytotoxicity compared to standard treatments .
Compound | Cell Line | IC50 (μM) |
---|---|---|
69c | MCF-7 | 0.75 |
67c | MCF-7 | 1.20 |
69b | Bel-7402 | 0.65 |
Study 2: Metabolic Stability
Research on metabolic stability indicated that the compound maintains over 99% residual substrate after incubation in rat liver S9 fractions, suggesting excellent metabolic stability and potential for further development in drug formulation .
Research Findings
Additional findings suggest that compounds with oxadiazol and triazole linkages exhibit a range of biological activities including:
Properties
IUPAC Name |
N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8O3/c1-10-19-17(28-23-10)11-3-5-24-13(7-11)20-21-14(24)9-18-16(26)12-8-15-25(22-12)4-2-6-27-15/h3,5,7-8H,2,4,6,9H2,1H3,(H,18,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDBBEKGDNXRND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=NN5CCCOC5=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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